molecular formula C21H17BrN4O3S B2435237 3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-(4-ethoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 1223821-07-5

3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-(4-ethoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B2435237
CAS No.: 1223821-07-5
M. Wt: 485.36
InChI Key: CHGYHXMOPVUFOZ-UHFFFAOYSA-N
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Description

3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-(4-ethoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a bromophenyl group, an ethoxyphenyl group, and a triazolopyrazine core

Mechanism of Action

Target of Action

The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .

Mode of Action

The compound interacts with AchE, leading to a significant reduction in AchE activity . This interaction affects normal nerve pulse transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving Reactive Oxygen Species (ROS) . Cells produce ROS through their routine metabolic pathways, but these compounds increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development . The compound’s interaction with AchE may lead to an increase in ROS, affecting different cellular components negatively .

Pharmacokinetics

It’s known that similar compounds exhibit cytotoxicity at certain concentrations . The presence of a methylene linker between the triazole and aryl substituent in similar compounds has been found to increase toxicity against human cells .

Result of Action

The compound’s action results in a dose-dependent increase in Malondialdehyde (MDA) concentration . MDA is a common biomarker for cells and tissue oxidative injury . The increase in mda concentration was found to be statistically insignificant .

Action Environment

It’s known that similar compounds show promising antiviral activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-(4-ethoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated precursor and a suitable catalyst.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via an etherification reaction, using an ethoxy-substituted phenol and a suitable activating agent.

    Thioether Formation: The final step involves the formation of the thioether linkage, typically through a nucleophilic substitution reaction using a thiol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-(4-ethoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-(4-ethoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infections.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-(4-ethoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its triazolopyrazine core and the presence of both bromophenyl and ethoxyphenyl groups contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O3S/c1-2-29-17-9-7-16(8-10-17)25-11-12-26-19(20(25)28)23-24-21(26)30-13-18(27)14-3-5-15(22)6-4-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGYHXMOPVUFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)Br)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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